1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone
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Overview
Description
1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone is a synthetic organic compound that features both an indoline and a pyridine moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone typically involves the following steps:
Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination.
Coupling with Pyridine: The final step involves coupling the indoline derivative with a pyridine derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Aminoindolin-1-yl)-2-(pyridin-3-yl)ethanone
- 1-(5-Aminoindolin-1-yl)-2-(pyridin-4-yl)ethanone
- 1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)propanone
Uniqueness
1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H15N3O |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C15H15N3O/c16-12-4-5-14-11(9-12)6-8-18(14)15(19)10-13-3-1-2-7-17-13/h1-5,7,9H,6,8,10,16H2 |
InChI Key |
CBRQHIYVMWBYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)CC3=CC=CC=N3 |
Origin of Product |
United States |
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